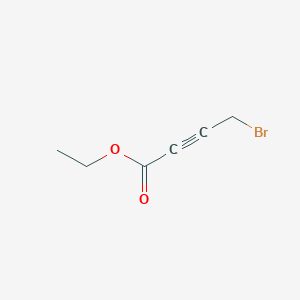

Ethyl 4-bromobut-2-ynoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrO2 |

|---|---|

Molecular Weight |

191.02 g/mol |

IUPAC Name |

ethyl 4-bromobut-2-ynoate |

InChI |

InChI=1S/C6H7BrO2/c1-2-9-6(8)4-3-5-7/h2,5H2,1H3 |

InChI Key |

XTUNBSQHSNLFLN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CCBr |

Origin of Product |

United States |

An In-depth Technical Guide to the Reactivity Profile of Ethyl 4-Bromobut-2-ynoate with Various Nucleophiles

Abstract

Ethyl 4-bromobut-2-ynoate is a highly versatile bifunctional reagent in organic synthesis, possessing both an electrophilic alkyne and a reactive alkyl bromide. This combination of functionalities allows for a diverse range of reactions with various nucleophiles, leading to the construction of complex molecular architectures, including a variety of heterocyclic systems. This technical guide provides a comprehensive overview of the reactivity of ethyl 4-bromobut-2-ynoate with several classes of nucleophiles, including amines, thiols, phosphines, and carbanions. The underlying reaction mechanisms, regioselectivity, and practical experimental considerations are discussed in detail, supported by established protocols and data from the scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Introduction: The Synthetic Utility of a Bifunctional Building Block

Ethyl 4-bromobut-2-ynoate, a molecule featuring an electron-deficient carbon-carbon triple bond conjugated to an ester group and a primary alkyl bromide, presents a unique platform for synthetic transformations. The electron-withdrawing nature of the ethyl ester group polarizes the alkyne, making it susceptible to nucleophilic attack (Michael addition). Concurrently, the bromine atom serves as a good leaving group in nucleophilic substitution reactions. This dual reactivity allows for a variety of reaction pathways, often leading to the formation of complex cyclic and acyclic compounds in a single step. Understanding the interplay between these two reactive sites is crucial for predicting and controlling the outcome of its reactions with different nucleophiles.

This guide will explore the reactivity of ethyl 4-bromobut-2-ynoate with key classes of nucleophiles, providing insights into the mechanistic rationale behind the observed product formation and offering practical guidance for laboratory applications.

Reactions with Amine Nucleophiles: A Gateway to Nitrogen-Containing Heterocycles

The reaction of ethyl 4-bromobut-2-ynoate with primary and secondary amines is a powerful method for the synthesis of various nitrogen-containing heterocycles, most notably substituted pyrroles. The reaction typically proceeds through a cascade of nucleophilic addition and substitution steps.

Mechanism of Pyrrole Formation

The generally accepted mechanism for the formation of pyrroles from ethyl 4-bromobut-2-ynoate and primary amines involves an initial Michael addition of the amine to the electron-deficient alkyne. This is followed by an intramolecular nucleophilic substitution, leading to cyclization and subsequent aromatization to the pyrrole ring.

The reaction pathway can be visualized as follows:

Caption: General reaction pathway for pyrrole synthesis.

The initial conjugate addition of the primary amine to the alkyne can lead to a mixture of (E) and (Z) enamines. The subsequent intramolecular cyclization, an SN2 attack of the enamine nitrogen on the carbon bearing the bromine, is a 5-endo-dig cyclization, which is generally disfavored by Baldwin's rules. However, in this case, the geometry of the intermediate allows for the reaction to proceed. The final step involves tautomerization to the more stable aromatic pyrrole ring.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

This protocol describes a representative synthesis of a substituted pyrrole from ethyl 4-bromobut-2-ynoate and a primary amine.

Materials:

-

Ethyl 4-bromobut-2-ynoate

-

Aniline

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of aniline (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol).

-

Add ethyl 4-bromobut-2-ynoate (1.1 mmol) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.

-

Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyrrole.

Expected Outcome: This reaction is expected to yield the corresponding substituted pyrrole. The yields can vary depending on the specific amine and reaction conditions used.

Reactions with Thiol Nucleophiles: Formation of Thioethers and Heterocycles

Thiols are potent nucleophiles that readily react with ethyl 4-bromobut-2-ynoate. Depending on the reaction conditions and the nature of the thiol, either S-alkylation via substitution of the bromide or conjugate addition to the alkyne can occur. In many cases, a subsequent reaction can lead to the formation of thiophenes.

Regioselectivity: Michael Addition vs. SN2 Substitution

The high nucleophilicity of thiols and especially thiophenolates allows for two primary competing reaction pathways[1][2].

-

Michael Addition: The thiolate can attack the β-carbon of the alkyne, leading to a vinyl sulfide intermediate.

-

SN2 Substitution: The thiolate can displace the bromide ion at the C4 position to form a thioether.

The outcome is often influenced by the reaction conditions. Softer nucleophiles and polar aprotic solvents tend to favor SN2 reactions, while harder nucleophiles and protic solvents can favor Michael addition.

Caption: Competing pathways in the reaction with thiols.

Synthesis of Thiophenes

In the presence of a base, the initial Michael adduct can undergo an intramolecular cyclization to form a substituted thiophene, although this is not as common as pyrrole formation from amines. A more direct route to thiophenes involves the reaction of ethyl 4-bromobut-2-ynoate with a sulfur source like sodium sulfide, which can act as a binucleophile[3].

Experimental Protocol: Reaction with Sodium Thiophenoxide

This protocol outlines the reaction of ethyl 4-bromobut-2-ynoate with sodium thiophenoxide, which is expected to favor the SN2 substitution product under these conditions.

Materials:

-

Ethyl 4-bromobut-2-ynoate

-

Thiophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of thiophenol (1.0 mmol) in THF (2 mL) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the resulting solution of sodium thiophenoxide to 0 °C and add a solution of ethyl 4-bromobut-2-ynoate (1.0 mmol) in THF (2 mL) dropwise.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactions with Phosphine Nucleophiles: Annulation and Cyclization Cascades

Tertiary phosphines are excellent nucleophiles that can initiate a variety of transformations with electron-deficient alkynes. In the case of ethyl 4-bromobut-2-ynoate, the reaction can lead to the formation of various cyclic and acyclic phosphorus-containing compounds, and phosphines can also act as catalysts in annulation reactions.

Phosphine-Catalyzed Annulation Reactions

Phosphines can catalyze [3+2] and [4+2] annulation reactions of allenoates and alkynoates[4][5]. The reaction of ethyl 4-bromobut-2-ynoate with a phosphine can generate a zwitterionic intermediate that can act as a 1,3-dipole in cycloaddition reactions with suitable dipolarophiles.

Caption: General scheme for phosphine-catalyzed annulation.

Experimental Protocol: Phosphine-Mediated Cyclization (Hypothetical)

Materials:

-

Ethyl 4-bromobut-2-ynoate

-

Triphenylphosphine (PPh₃)

-

An electron-deficient alkene (e.g., N-phenylmaleimide)

-

Anhydrous toluene

Procedure:

-

To a solution of ethyl 4-bromobut-2-ynoate (1.0 mmol) and N-phenylmaleimide (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add triphenylphosphine (0.1 mmol).

-

Heat the reaction mixture to 80 °C and monitor by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the cycloadduct.

Reactions with Carbanionic Nucleophiles: Carbon-Carbon Bond Formation

Carbanions, particularly "soft" nucleophiles like organocuprates and enolates, are effective for forming new carbon-carbon bonds with ethyl 4-bromobut-2-ynoate. The primary mode of reaction is typically conjugate addition to the alkyne.

Organocuprate Additions

Organocuprates (Gilman reagents) are known to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds[6][7]. In the case of ethyl 4-bromobut-2-ynoate, the organocuprate is expected to add to the β-position of the alkyne, generating a vinylcuprate intermediate. This intermediate can then be protonated upon workup or trapped with an electrophile.

Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate

This protocol describes the conjugate addition of a Gilman reagent to ethyl 4-bromobut-2-ynoate.

Materials:

-

Copper(I) iodide (CuI)

-

Methyllithium (MeLi) solution in diethyl ether

-

Anhydrous diethyl ether (Et₂O)

-

Ethyl 4-bromobut-2-ynoate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a suspension of CuI (1.0 mmol) in anhydrous Et₂O (10 mL) at -78 °C under an inert atmosphere, add MeLi solution (2.0 mmol) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to form the lithium dimethylcuprate reagent.

-

Add a solution of ethyl 4-bromobut-2-ynoate (1.0 mmol) in Et₂O (5 mL) dropwise to the cuprate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with Et₂O (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

Summary of Reactivity

The following table summarizes the expected major products from the reaction of ethyl 4-bromobut-2-ynoate with various nucleophiles.

| Nucleophile Class | Representative Nucleophile | Expected Major Product(s) | Reaction Type |

| Amines | Primary Amines (e.g., Aniline) | Substituted Pyrroles | Michael Addition / Intramolecular SN2 |

| Secondary Amines | Allenic amines or cyclized products | Michael Addition / Elimination or Cyclization | |

| Thiols | Thiophenols | S-Alkylated products | SN2 Substitution or Michael Addition |

| Sodium Sulfide | Substituted Thiophenes | Double Nucleophilic Substitution | |

| Phosphines | Triphenylphosphine | Zwitterionic intermediates, Cycloadducts | Nucleophilic Addition, Catalytic Annulation |

| Carbanions | Organocuprates (R₂CuLi) | β-Substituted α,β-unsaturated esters | Conjugate Addition |

| Malonate Esters | Michael adducts | Michael Addition |

Conclusion

Ethyl 4-bromobut-2-ynoate is a powerful and versatile building block in organic synthesis. Its dual electrophilic nature allows for a rich and diverse reactivity profile with a wide range of nucleophiles. By carefully selecting the nucleophile and controlling the reaction conditions, chemists can selectively target either the alkyne or the alkyl bromide functionality, or engage both in cascade reactions to construct complex molecular scaffolds. The reactions with amines to form pyrroles are particularly noteworthy for their efficiency in heterocyclic synthesis. The insights and protocols provided in this guide are intended to facilitate the application of this valuable reagent in the design and execution of novel synthetic strategies in academic and industrial research.

References

- Iwao, M. (2012).

-

National Institute of Standards and Technology. (n.d.). Ethyl 4-bromobutyrate. NIST WebBook. Retrieved from [Link]

-

Chem-Station. (2014, August 7). Organocuprates. Chem-Station Int. Ed. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (E)-4-bromobut-2-enoate. Retrieved from [Link]

- Mubarak, M. S., & Al-Arif, M. M. (2020). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 15(1).

- Al-Tel, T. H. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 482-488.

- Kwon, O., et al. (2019).

-

ResearchGate. (2021, December). Nucleophilic reactions of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. Journal of Fluorine Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). (Z)-ethyl 4-bromobut-2-enoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved from [Link]

- McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(31), 5471-5474.

-

University of North Florida. (n.d.). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. UNF Digital Commons. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (E)-4-bromobut-2-enoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

- Wang, D., et al. (2021). Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2.

- Krische, M. J., et al. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters and Oxazolidin-2-ones. Chemical Science, 4(9), 3634-3639.

-

ResearchGate. (n.d.). Synthetic approaches to functionalized thiophenes. Retrieved from [Link]

- Larock, R. C., & Yao, T. (2004). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses, 81, 146.

- Lipshutz, B. H. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallo-cupration, and Other Reactions. In Comprehensive Organic Synthesis (Vol. 1, pp. 107-215). Pergamon.

-

Encyclopedia.pub. (2022, November 21). Synthesis of Thienothiophenes. Retrieved from [Link]

- Albrecht, Ł., & Jørgensen, K. A. (2025). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 30(1), 123.

-

Acta Crystallographica Section E. (2010). Ethyl 4-anilino-3-nitrobenzoate. Retrieved from [Link]

-

Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). THIOPHENE. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.

-

YouTube. (2019, October 15). Reactions of thiols. Retrieved from [Link]

-

Denmark, S. E. (n.d.). Investigations of Organocuprates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Butyric acid, 2-nitro-, ethyl ester. Retrieved from [Link]

- Weigand, J. J., et al. (2022). Borane Adducts of Aromatic Phosphorus Heterocycles: Synthesis, Crystallographic Characterization and Reactivity of a Phosphinine-B(C6F5)3 Lewis Pair. Chemistry – A European Journal, 28(10), e202104108.

- Al-Jubouri, Q. A. (2020).

- Lynam, J. M., et al. (2014). Synthesis, Characterisation and Reactions of Phosphine-Substituted Alkynylboronates and Alkynyltrifluoroborate Salts. Molecules, 19(12), 21097-21115.

- De Kimpe, N., et al. (1978). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate with some nucleophiles. Bulletin des Sociétés Chimiques Belges, 87(8), 629-634.

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

- Corey, E. J., & Loh, T.-P. (1993). Catalytic and Enantioselective Diels-Alder Reactions of (E)-4-Oxopent-2-enoates. Journal of the American Chemical Society, 115(18), 8373-8374.

-

Science of Synthesis. (n.d.). Product Subclass 16: Phosphinoboranes and Borane–Phosphine Complexes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl (e)-4-bromobut-2-enoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 5. organicreactions.org [organicreactions.org]

- 6. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Propargylic Substitution Pathways Involving Ethyl 4-Bromobut-2-ynoate: A Mechanistic and Methodological Guide

Executive Summary

Ethyl 4-bromobut-2-ynoate is a highly versatile, bifunctional electrophile utilized extensively in advanced organic synthesis and drug development[1]. Structurally, it features a propargylic bromide moiety conjugated to an ester group. This unique electronic topology creates a tension between two primary reactive pathways: direct nucleophilic substitution ( SN2 ) and conjugate displacement/rearrangement ( SN2′ ).

For synthetic chemists and drug development professionals, controlling the regioselectivity of this molecule is paramount. The choice of nucleophile, solvent, and transition-metal catalyst dictates whether the reaction yields a linear propargylic derivative (via SN2 ) or a functionalized allene (via SN2′ ). This whitepaper deconstructs the causality behind these pathways, providing field-proven protocols and mechanistic insights to enable precise synthetic control.

Structural & Electronic Profiling: The SN2 vs. SN2′ Dichotomy

The reactivity of ethyl 4-bromobut-2-ynoate is governed by Hard-Soft Acid-Base (HSAB) theory and orbital overlaps.

-

The C4 Position (Propargylic Carbon): Acts as a "hard" electrophilic center. It is highly susceptible to attack by hard nucleophiles (e.g., primary/secondary amines, alkoxides) due to the strong polarization of the C−Br bond[1].

-

The C2 Position ( β -Carbon to the Leaving Group): Acts as a "soft" electrophilic center, activated by the electron-withdrawing ester group. Soft nucleophiles (e.g., organometallics) or transition-metal catalysts preferentially attack here, pushing electron density through the alkyne to expel the bromide, yielding an allene[2].

Divergent regioselective pathways of ethyl 4-bromobut-2-ynoate based on nucleophile hardness.

Pathway 1: Direct SN2 Substitution (Propargylic Functionalization)

Mechanistic Causality

Direct SN2 displacement occurs when hard nucleophiles, such as amines, target the C4 carbon. Because the alkyne is linear, steric hindrance at the propargylic position is minimal. However, the conjugated ester makes the alkyne an excellent Michael acceptor. To prevent competing conjugate addition or polymerization, reactions must be run at low temperatures using non-nucleophilic inorganic bases to scavenge the generated hydrobromic acid[1].

Self-Validating Protocol: Synthesis of Ethyl 4-(pyrrolidin-1-yl)but-2-ynoate

This protocol utilizes a stoichiometric amine with an inorganic base to ensure high SN2 fidelity.

-

Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add K2CO3 (2.0 equiv, 20 mmol) and anhydrous THF (20 mL).

-

Substrate Addition: Introduce ethyl 4-bromobut-2-ynoate (1.0 equiv, 10 mmol) to the suspension. Cool the mixture to 0 °C using an ice-water bath. Causality: 0 °C suppresses the thermodynamic SN2′ pathway and prevents alkyne polymerization.

-

Nucleophile Introduction: Add pyrrolidine (1.1 equiv, 11 mmol) dropwise over 15 minutes. Causality: Dropwise addition prevents localized heating and limits the formation of bis-alkylation byproducts.

-

Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material indicates completion.

-

Workup: Quench with saturated aqueous NH4Cl (15 mL) to neutralize any unreacted amine. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Pathway 2: Transition-Metal Catalyzed SN2′ Substitution (Allene Synthesis)

Allenes are high-value chiral building blocks in drug discovery. Transition metals like Palladium (Pd) and Copper (Cu) can intercept the propargylic bromide to form metal-complex intermediates that dictate an SN2′ outcome[2],[3],[4].

Palladium-Catalyzed SN2′ Cross-Coupling

Palladium(0) undergoes oxidative addition into the C-Br bond, generating an η3 -propargyl/allenyl palladium(II) intermediate[2]. The regioselectivity of the subsequent transmetalation and reductive elimination is heavily influenced by the steric bulk of the ligands. Bulky phosphine ligands force the incoming nucleophile (e.g., from an arylboronic acid) to attack the less sterically hindered γ -position, yielding the allene[2].

Palladium-catalyzed catalytic cycle driving the SN2' formation of substituted allenes.

Self-Validating Protocol: Pd-Catalyzed Synthesis of Ethyl 2-arylbut-2,3-dienoate

This protocol leverages Suzuki-Miyaura-type conditions adapted for propargylic electrophiles.

-

Catalyst Activation: In a Schlenk tube under argon, combine phenylboronic acid (1.5 equiv, 1.5 mmol), K2CO3 (2.0 equiv, 2.0 mmol), and Pd(PPh3)4 (5 mol%, 0.05 mmol). Causality: Pd(PPh3)4 provides the necessary steric bulk to favor γ -attack (allene formation) over α -attack (alkyne formation).

-

Solvent System: Add a degassed mixture of Toluene/Water (4:1 v/v, 5 mL). Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step by forming a reactive boronate species.

-

Electrophile Addition: Add ethyl 4-bromobut-2-ynoate (1.0 equiv, 1.0 mmol) via syringe.

-

Heating: Stir the reaction mixture at room temperature for 12 hours. (Avoid excessive heating, which can isomerize the resulting allene into a conjugated diene).

-

Workup: Dilute with diethyl ether (10 mL), filter through a short pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc 95:5) to isolate the pure allene.

Comparative Data: Regioselectivity Matrix

To aid in experimental design, the following table summarizes the expected regiochemical outcomes based on the reagent system applied to ethyl 4-bromobut-2-ynoate.

| Reaction Pathway | Catalyst / Reagents | Nucleophile Type | Major Regioisomer | Mechanistic Driver |

| Direct SN2 | None / K2CO3 | Hard (Amines, Azides, Alcohols) | Alkyne (C4 substituted) | Direct displacement at the least hindered sp3 carbon[1]. |

| Cu-Catalyzed SN2′ | Cu(I) salts (e.g., CuCN) | Soft (Grignards, Organozincs) | Allene (C2 substituted) | Formation of Cu(III) intermediate; reductive elimination at γ -position[4]. |

| Pd-Catalyzed SN2′ | Pd(0) / Phosphine Ligands | Boronic Acids, Organoindium | Allene (C2 substituted) | η3 -allenyl-Pd intermediate; steric control directs attack[2]. |

Conclusion & Future Perspectives

Ethyl 4-bromobut-2-ynoate represents a powerful node in synthetic chemistry, capable of divergent reactivity based on precise mechanistic triggers. By understanding the electronic demands of the substrate—specifically the interplay between the electrophilic propargylic carbon and the Michael-accepting conjugated alkyne—chemists can selectively synthesize either linear propargylamines or complex, axially chiral allenes. Future developments in asymmetric catalysis, particularly utilizing chiral ligands with Copper and Palladium, will continue to expand the utility of this molecule in the synthesis of complex active pharmaceutical ingredients (APIs).

References

-

Organic Letters (ACS Publications) - Palladium-Catalyzed Cross-Coupling Reaction of Triorganoindium Reagents with Propargylic Esters. Sarandeses, L. A., et al. (2006).[2] URL:[Link]

-

Organic Letters (ACS Publications) - Cu-Catalyzed SN2′ Substitution of Propargylic Phosphates with Vinylarene-Derived Chiral Nucleophiles: Synthesis of Chiral Allenes. (2019).[3] URL:[Link]

-

Journal of the American Chemical Society (ACS Publications) - Regio- and Stereospecific Copper-Catalyzed Substitution Reaction of Propargylic Ammonium Salts with Aryl Grignard Reagents. (2017).[4] URL:[Link]

Sources

Application Note: Sonogashira-Type Cross-Coupling Protocol Using Ethyl 4-Bromobut-2-Ynoate

Executive Summary

The synthesis of skipped diynes (1,4-diynes) is a critical transformation in the development of complex pharmacophores, natural product analogs, and advanced materials. While classical Sonogashira cross-coupling relies on sp2 -hybridized aryl or vinyl halides, the use of sp3 -hybridized propargylic halides presents a unique synthetic challenge. This application note details a highly optimized, palladium/copper-cocatalyzed protocol utilizing ethyl 4-bromobut-2-ynoate as a potent electrophile. By carefully tuning the ligand environment and base basicity, this protocol suppresses undesired SN2′ allene rearrangements, providing researchers with a robust, self-validating workflow for high-yield 1,4-diyne construction.

Mechanistic Rationale & Substrate Dynamics

Ethyl 4-bromobut-2-ynoate is a highly reactive, bifunctional building block[1]. The presence of the electron-withdrawing ethyl ester significantly increases the electrophilicity of the propargylic C–Br bond, facilitating rapid oxidative addition by the Pd(0) catalyst.

However, cross-coupling of propargylic halides is notoriously difficult due to competing mechanistic pathways[2]. Following oxidative addition, the resulting η3 -propargyl-palladium(II) intermediate can undergo transmetalation and reductive elimination at two different sites:

-

α -Attack (Desired): Yields the 1,4-diyne via direct C(sp3)−C(sp) bond formation.

-

γ -Attack (Undesired): Yields a conjugated allene via an SN2′ -type rearrangement[3].

To drive the reaction toward the 1,4-diyne, the geometry of the palladium intermediate must be tightly controlled. Bidentate ligands with large bite angles force the transmetalated acetylide and the propargyl moiety into a cis-conformation, vastly accelerating the desired reductive elimination before π

σ isomerization can occur[4].

Figure 1: Catalytic cycle of the Pd/Cu-catalyzed cross-coupling showing 1,4-diyne and allene pathways.

Reaction Optimization & Quantitative Data

The choice of catalyst and base is the primary determinant of both yield and regioselectivity. Strong inorganic bases (e.g., K2CO3 ) must be avoided, as they readily deprotonate the highly acidic bis-propargylic methylene protons of the product, causing base-catalyzed isomerization into thermodynamically stable 1,3-diynes or allenes[5].

Table 1: Optimization of Reaction Conditions for 1,4-Diyne Synthesis

| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent | Yield (%) | 1,4-Diyne : Allene Ratio | Mechanistic Observation |

| 1 | Pd(PPh₃)₄ | Et₃N | THF | 45% | 3:1 | Monodentate ligand slows reductive elimination. |

| 2 | PdCl₂(PPh₃)₂ | Et₃N | DMF | 62% | 5:1 | Polar solvent accelerates transmetalation slightly. |

| 3 | Pd(dppf)Cl₂ | iPr₂NH | THF | 88% | >20:1 | Bidentate ligand locks cis-geometry; ideal base. |

| 4 | Pd(dppf)Cl₂ | K₂CO₃ | THF | 35% | 1:5 | Strong base induces post-coupling isomerization. |

| 5 | Pd(dppf)Cl₂ (No Cu) | iPr₂NH | THF | 15% | N/A | Lack of CuI stalls transmetalation step. |

Note: Reactions performed at 1.0 mmol scale at room temperature for 12 hours.

Detailed Experimental Protocol

The following self-validating protocol describes the synthesis of ethyl 6-phenylhexa-2,5-diynoate using phenylacetylene as the model terminal alkyne.

Materials & Reagents

-

Electrophile: Ethyl 4-bromobut-2-ynoate (1.0 mmol, 191 mg)

-

Nucleophile: Phenylacetylene (1.2 mmol, 122 mg)

-

Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg)

-

Co-catalyst: CuI (0.10 mmol, 19 mg)

-

Base: Diisopropylamine ( iPr2NH ) (2.0 mmol, 282 µL)

-

Solvent: Anhydrous THF (10 mL)

Step-by-Step Workflow

-

Preparation of the Schlenk Tube: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Backfill with ultra-pure Argon (repeat 3x). Causality: Strict exclusion of oxygen is mandatory to prevent Cu-mediated Glaser homocoupling of the terminal alkyne.

-

Catalyst Loading: Add Pd(dppf)Cl₂ (36.5 mg) and CuI (19 mg) to the tube under a positive stream of Argon.

-

Solvent and Base Addition: Inject anhydrous THF (10 mL) followed by iPr2NH (282 µL). Stir for 5 minutes at room temperature. The solution will appear deep red/orange.

-

Alkyne Addition: Inject phenylacetylene (122 mg). Stir for 10 minutes to allow the formation of the copper acetylide intermediate.

-

Electrophile Addition (Critical Step): Dissolve ethyl 4-bromobut-2-ynoate (191 mg) in 1 mL of anhydrous THF. Add this solution dropwise over 5 minutes to the reaction mixture. Causality: Dropwise addition prevents high local concentrations of the highly reactive propargylic bromide, minimizing polymerization and thermal spikes.

-

Reaction Monitoring: Stir at room temperature. The mixture will darken to a brown/black suspension. Monitor via TLC (Hexanes/EtOAc 9:1). The starting bromide stains strongly with aqueous KMnO4 . The reaction is typically complete within 4–6 hours when the bromide spot is fully consumed.

-

Quench and Workup: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl . Self-Validation: The aqueous layer will turn bright blue, confirming the successful sequestration of copper ions as amine complexes. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure 1,4-diyne.

Analytical Validation

To verify the structural integrity of the synthesized 1,4-diyne and rule out allene formation, utilize the following analytical markers:

-

¹H NMR (400 MHz, CDCl₃): The diagnostic marker is the isolated methylene group ( CH2 ) situated between the two alkynes. This will appear as a sharp singlet (or tightly coupled multiplet if long-range coupling is present) at δ 3.60 – 3.80 ppm . If the allene byproduct is present, novel vinylic protons will emerge at δ 5.50 – 6.50 ppm.

-

¹³C NMR (100 MHz, CDCl₃): Four distinct alkyne carbons should be visible in the δ 70 – 90 ppm region. The highly deshielded ester carbonyl carbon will appear near δ 153 ppm.

-

Mass Spectrometry (ESI-TOF): Calculate exact mass for C14H12O2 [M+H]+ = 213.0910.

Safety & Troubleshooting

-

Lachrymator Warning: Ethyl 4-bromobut-2-ynoate is a potent alkylating agent and lachrymator. All manipulations (especially weighing and solvent transfer) must be performed in a certified fume hood with appropriate PPE.

-

Glaser Homocoupling: If a highly non-polar, UV-active byproduct is observed on TLC (1,4-diphenylbuta-1,3-diyne), the reaction system has been contaminated with oxygen. Ensure rigorous freeze-pump-thaw degassing of the THF prior to use.

Sources

Application Notes and Protocols: Conjugate Addition Reactions for Ethyl 4-Bromobut-2-ynoate

Introduction

Ethyl 4-bromobut-2-ynoate is a highly versatile bifunctional reagent in organic synthesis. Its structure incorporates two key reactive sites: an electron-deficient alkyne (an excellent Michael acceptor) and a primary alkyl bromide (a good electrophile for nucleophilic substitution). This unique combination allows for the strategic and sequential formation of complex molecular architectures. The electron-withdrawing nature of the ethyl ester group activates the alkyne for nucleophilic conjugate addition (Michael addition), making it susceptible to attack by a wide range of soft nucleophiles.[1][2] This guide provides an in-depth exploration of the reaction conditions for conjugate addition to this substrate, offering detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.

The general outcome of a conjugate addition reaction involves the attack of a nucleophile at the β-carbon of the alkyne, leading to the formation of a β-substituted α,β-unsaturated ester. The stereochemistry of the resulting alkene is highly dependent on the reaction conditions, including the choice of nucleophile, catalyst, and solvent.[1]

Mechanistic Considerations: 1,4-Conjugate Addition

The core of the reaction is the 1,4-conjugate addition, or Michael addition, where a nucleophile adds to the β-position of the activated alkyne.[3] This process is favored by "soft" nucleophiles, which preferentially attack the "soft" electrophilic β-carbon of the alkyne over the "hard" carbonyl carbon.[1][2]

The general mechanism proceeds through a nucleophilic attack on the β-carbon, generating a vinyl anion intermediate. This intermediate is then protonated (typically by the solvent or a mild acid) to yield the final α,β-unsaturated product. The presence of the C4-bromo group generally does not interfere with this initial addition but offers a reactive handle for subsequent transformations, such as intramolecular cyclization.

Sources

Protocol for N-alkylation of amines using ethyl 4-bromobut-2-ynoate

Application Note & Protocol: Regioselective N-Alkylation of Amines Using Ethyl 4-Bromobut-2-ynoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of functionalized propargylamines via the N-alkylation of amines with ethyl 4-bromobut-2-ynoate.

Electrophile Profiling & Mechanistic Rationale

Ethyl 4-bromobut-2-ynoate (also known as ethyl 4-bromo-2-butynoate) is a highly reactive, bifunctional electrophile. While it is heavily utilized in palladium-catalyzed cross-coupling to form alkadienoates[1] and in indium-mediated synthesis of allenic esters[2], its reaction with nitrogen nucleophiles is a powerful method for generating propargylamines[3].

When exposed to an amine, the reagent presents three competing electrophilic sites, leading to distinct mechanistic pathways:

-

Direct SN2 Displacement (Desired): Attack at the sp3 hybridized carbon bearing the bromide yields the target propargylamine[4].

-

SN2' Conjugate Addition-Elimination: Attack at the β-carbon of the alkyne followed by bromide ejection yields an allene byproduct.

-

Michael Addition: Attack at the conjugated alkyne without bromide displacement yields an enamine byproduct.

To achieve high regioselectivity for the SN2 pathway, the reaction must be kept under strict kinetic control . The use of a non-nucleophilic, homogeneous base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., Acetonitrile) at low temperatures (0 °C) suppresses the higher-activation-energy thermodynamic pathways (SN2' and Michael addition).

Reaction Space Optimization

The causality behind our protocol choices is best illustrated by examining the reaction space. Table 1 summarizes the optimization data for the N-alkylation of a standard secondary amine (e.g., piperidine) with ethyl 4-bromobut-2-ynoate.

Table 1: Optimization of Reaction Conditions for N-Alkylation

| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield SN2 (%) | Yield Allene (%) | Yield Michael (%) |

| 1 | DMF | K2CO3 (2.0) | 25 | 12 | 72 | 15 | 5 |

| 2 | DMF | K2CO3 (2.0) | 0 | 12 | 85 | 5 | <2 |

| 3 | MeCN | DIPEA (1.5) | 25 | 8 | 81 | 8 | 4 |

| 4 | MeCN | DIPEA (1.5) | 0 to 25 | 6 | 94 | <2 | <2 |

| 5 | EtOH | Et3N (2.0) | 60 | 4 | 35 | 10 | 45 |

Insight: Protic solvents (Entry 5) and elevated temperatures heavily bias the system toward the Michael addition. Heterogeneous bases like K2CO3 (Entries 1-2) can lead to inconsistent reaction rates due to solubility issues. Entry 4 represents the optimal, self-validating condition.

Pathway Visualization

Reaction pathways of ethyl 4-bromobut-2-ynoate with amines highlighting regioselectivity control.

Self-Validating Experimental Protocol

Materials & Reagents:

-

Amine (primary or secondary) (1.0 mmol)

-

Ethyl 4-bromobut-2-ynoate (1.1 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)

-

Anhydrous Acetonitrile (MeCN) (7 mL total)

-

Saturated aqueous NH4Cl, Brine, Ethyl Acetate (EtOAc), anhydrous Na2SO4.

Step-by-Step Methodology:

-

Preparation of the Nucleophile Solution:

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N2 or Argon).

-

Add the amine (1.0 mmol) and DIPEA (1.5 mmol, 261 µL) to the flask.

-

Inject 5 mL of anhydrous MeCN.

-

Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes.

-

-

Controlled Electrophile Addition:

-

In a separate dry vial, dissolve ethyl 4-bromobut-2-ynoate (1.1 mmol, ~210 mg) in 2 mL of anhydrous MeCN.

-

Using a syringe pump or careful manual addition, add the electrophile solution dropwise to the reaction flask over a period of 15–20 minutes.

-

Causality Check: Dropwise addition ensures the localized concentration of the highly reactive electrophile remains low. This prevents exothermic spikes that could drive the reaction toward the thermodynamic allene or Michael adducts.

-

-

Reaction Monitoring:

-

Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to 25 °C.

-

Monitor the reaction via TLC (Typical eluent: 20% EtOAc in Hexanes). The desired propargylamine will be UV-active and will stain a distinct brown/yellow when treated with aqueous KMnO4 due to the alkyne moiety.

-

-

Quenching and Workup:

-

Once TLC indicates complete consumption of the amine (typically 4–6 hours), cool the flask back to 0 °C.

-

Quench the reaction by adding 10 mL of saturated aqueous NH4Cl.

-

Self-Validation: The mildly acidic NH4Cl effectively protonates any unreacted amine and the DIPEA, halting further nucleophilic attack and partitioning the bases into the aqueous layer.

-

Extract the aqueous layer with EtOAc (3 x 15 mL).

-

Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure N-alkylated ethyl 4-aminobut-2-ynoate derivative.

-

Troubleshooting & Field Insights

-

Issue: Dialkylation of Primary Amines.

-

Cause: The secondary propargylamine product is often more nucleophilic than the starting primary amine.

-

Solution: If a secondary amine product is strictly required from a primary amine starting material, increase the stoichiometry of the starting amine to 2.0–3.0 equivalents (if cost-effective) to outcompete the product for the electrophile. Alternatively, utilize a mono-protected primary amine (e.g., an N-Boc or N-Fmoc derivative) and deprotonate with NaH prior to alkylation.

-

-

Issue: Low Yield / Incomplete Conversion.

-

Cause: Ethyl 4-bromobut-2-ynoate is prone to polymerization or degradation (darkening in color) upon extended storage at room temperature.

-

Solution: Always check the integrity of the electrophile via 1H NMR before use. Store the reagent strictly at -20 °C under inert gas.

-

References

-

Lee, P. H., Mo, J., Kang, D., Eom, D., Park, C., Lee, C.-H., Jung, Y. M., & Hwang, H. (2010). "Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions." The Journal of Organic Chemistry, 76(1), 312–315. URL:[Link]

-

Park, C., & Lee, P. H. (2008). "Indium-Mediated Regio- and Chemoselective Synthesis of α-Hydroxyalkyl Allenic Esters and Gold-Catalyzed Cyclizations to Ethyl 2-Naphthoate Derivatives." Organic Letters, 10(15), 3359–3362. URL:[Link]

-

UCLA Electronic Theses and Dissertations. (n.d.). "General Procedure for the Synthesis of amines." eScholarship. URL: [Link]

Sources

Technical Support Center: Troubleshooting & Handling Highly Reactive Electrophiles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the handling, storage, and recovery of highly reactive electrophiles. Ethyl 4-bromobut-2-ynoate (CAS: 39595-70-5) is a bifunctional reagent—featuring both a Michael acceptor (an α,β-acetylenic ester) and a highly reactive propargylic bromide. While this unique structure makes it an exceptional building block for cross-coupling and click chemistry, it also renders it highly susceptible to spontaneous polymerization, thermal degradation, and hydrolysis[1].

This guide provides field-proven, self-validating protocols to ensure the structural integrity of your reagent over long-term storage.

The Causality of Degradation: Why Does It Polymerize?

To prevent degradation, we must first understand the underlying mechanisms. Ethyl 4-bromobut-2-ynoate degrades via three primary, often overlapping, pathways:

-

Ionic/Thermal Autocatalysis: The primary alkyl halide nature of the propargylic position allows for efficient nucleophilic displacement[2]. However, this means trace ambient moisture can easily hydrolyze the compound, releasing hydrobromic acid (HBr). HBr acts as an aggressive autocatalyst, lowering the pH and accelerating further decomposition or rearrangement into inactive allenic byproducts[2].

-

Radical Polymerization: The conjugated alkyne is highly prone to radical initiation triggered by ambient UV light or trace peroxides.

-

Nucleophilic Oligomerization: Trace impurities or basic conditions can trigger a cascade of nucleophilic attacks on the activated alkyne, initiating an oligomerization chain reaction[3].

Figure 1: Autocatalytic degradation and polymerization pathway of ethyl 4-bromobut-2-ynoate.

Troubleshooting FAQs

Q1: My freshly purchased ethyl 4-bromobut-2-ynoate turned into a dark, viscous syrup after a week on the bench. What happened? A: You have observed spontaneous polymerization. At room temperature, exposure to ambient light and moisture initiates a degradation cascade. Moisture hydrolyzes the propargylic bromide to yield HBr. The liberated HBr and ambient photons generate radicals or ionic species that attack the conjugated alkyne, leading to a cross-linked polymeric mass. Solution: Never store this compound at room temperature; it requires strict cold-chain management[4].

Q2: What are the absolute best practices for long-term storage (>6 months)? A: To ensure structural integrity over extended periods, the compound must be isolated from its three primary enemies: heat, light, and moisture. We recommend storing it at -80°C (or at least -20°C) in an amber glass vial, backfilled with ultra-high-purity (UHP) Argon. Furthermore, adding a radical scavenger such as Butylated hydroxytoluene (BHT) and a trace amount of anhydrous Magnesium Oxide (MgO) to scavenge nascent HBr will create a self-validating, stable microenvironment.

Q3: How do I remove the stabilizers (BHT/MgO) before using the reagent in a sensitive cross-coupling reaction? A: Stabilizers will inhibit radical-based reactions or poison sensitive transition-metal catalysts. You can easily remove them immediately prior to use by passing the reagent through a short plug of activated basic alumina. (See Protocol B below).

Quantitative Data: Storage Conditions vs. Shelf Life

The following table summarizes the expected shelf life of ethyl 4-bromobut-2-ynoate under various environmental conditions.

| Storage Temperature | Atmosphere | Light Exposure | Stabilizers Added | Expected Shelf Life | Physical State |

| +25°C (Benchtop) | Air | Ambient | None | < 1 Week | Dark, viscous polymer |

| +4°C (Fridge) | Air | Dark | None | 1 - 2 Months | Yellowing liquid |

| -20°C (Freezer) | Argon | Dark | None | 6 - 12 Months | Clear liquid |

| -80°C (Ultra-low) | Argon | Dark | BHT + MgO | > 24 Months | Clear liquid |

Step-by-Step Experimental Protocols

Protocol A: Aliquoting and Stabilizing for Long-Term Storage

Rationale: Repeated freeze-thaw cycles introduce condensation (moisture). Aliquoting prevents batch contamination, while BHT and MgO act as a dual-action defense against radicals and acid.

-

Preparation: Transfer the bulk reagent to a glovebox or a Schlenk line purged with UHP Argon. Ensure all glassware is oven-dried (150°C for 4 hours) and cooled under vacuum.

-

Stabilizer Addition: Add 1 mg of BHT (butylated hydroxytoluene) and 5 mg of anhydrous MgO powder per 10 mL of ethyl 4-bromobut-2-ynoate. Swirl gently to ensure uniform distribution.

-

Aliquoting: Dispense the stabilized liquid into 1 mL or 2 mL amber glass vials using a gas-tight syringe.

-

Sealing: Seal the vials with PTFE-lined crimp caps while still under the Argon atmosphere.

-

Storage: Transfer the sealed vials immediately to a -80°C freezer.

Figure 2: Standard operating procedure for the stabilization and storage workflow.

Protocol B: Pre-Reaction Purification (Stabilizer Removal)

Rationale: BHT and MgO must be removed to prevent interference with organometallic catalysts or radical initiators during your actual experiment.

-

Preparation: Pack a glass Pasteur pipette with a small plug of glass wool. Add 2 cm of activated basic alumina (Brockmann Grade I).

-

Equilibration: Flush the column with 2 mL of anhydrous, degassed dichloromethane (DCM) or your chosen reaction solvent.

-

Elution: Apply the required volume of the stabilized ethyl 4-bromobut-2-ynoate to the top of the plug. Elute with 1-2 column volumes of your reaction solvent.

-

Validation: The basic alumina retains the solid MgO, neutralizes trace HBr, and traps the phenolic BHT, yielding ultra-pure ethyl 4-bromobut-2-ynoate in the eluent. Use the purified solution immediately.

References

- Safety Data Sheet - Ethyl 4-bromobut-2-ynoate. Source: CymitQuimica.

- 39595-70-5 | Ethyl 4-bromobut-2-ynoate | BLD Pharm. Source: BLD Pharm.

- AiFChem, an XtalPi Company (Page 407) @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide.

- Investigation of Pyridine/Propargyl Bromide Reaction and Strong Fluorescence Enhancements. Source: The Journal of Physical Chemistry B - ACS Publications.

- Propargyl bromide. Source: Grokipedia.

Sources

Technical Support Center: Optimizing Reaction Temperature and Time for Ethyl 4-Bromobut-2-ynoate Substitutions

Welcome to our dedicated technical support center for optimizing nucleophilic substitution reactions involving ethyl 4-bromobut-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this versatile reagent, ensuring successful and reproducible outcomes. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical laboratory experience.

Introduction: The Critical Role of Temperature and Time

Ethyl 4-bromobut-2-ynoate is a valuable building block in organic synthesis, prized for its bifunctional nature which allows for a variety of chemical transformations. However, the successful outcome of its substitution reactions is profoundly influenced by the delicate interplay of reaction temperature and time. These parameters are not merely operational settings but are critical determinants of reaction kinetics, thermodynamics, and ultimately, product distribution and yield.[1][2] An improperly optimized temperature can lead to a cascade of undesirable side reactions, while an inappropriate reaction time can result in incomplete conversion or product degradation. This guide will provide the insights needed to master these variables.

Frequently Asked Questions (FAQs)

Q1: I'm observing a mixture of products in my reaction. How do temperature and time influence this?

A1: The formation of multiple products often stems from a competition between kinetically and thermodynamically controlled pathways.[1][3]

-

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that forms the fastest, as it has the lowest activation energy.[2][4] These reactions are often irreversible under these conditions.

-

Thermodynamic Control: At higher temperatures, the reactions may become reversible. This allows the system to reach equilibrium, favoring the most stable product, which may not be the one that forms the fastest.[3][5]

Therefore, if you are isolating an undesired, yet more stable isomer, consider lowering the reaction temperature to favor the kinetic product. Conversely, if the desired product is the more thermodynamically stable one, increasing the temperature (within limits to avoid degradation) can improve its yield.[1][2] The optimal time will be the point at which the desired product concentration is maximized before significant side reactions or degradation occurs.

Q2: What is a good starting point for reaction temperature when using an amine nucleophile?

A2: For reactions with primary or secondary amines, a good starting point is often room temperature (20-25 °C). Many of these reactions are sufficiently exothermic to proceed without external heating. If the reaction is sluggish, gentle heating to 40-60 °C can be employed.[6] However, be cautious, as higher temperatures can promote side reactions such as E2 elimination, especially with sterically hindered amines.[7] It is crucial to monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: My reaction with a thiol nucleophile is slow. Can I just increase the temperature?

A3: While increasing the temperature can increase the reaction rate, it also increases the risk of side reactions. Thiols are susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to the formation of disulfides.[6][8] Before significantly increasing the temperature, consider the following:

-

Base: Ensure an appropriate base (e.g., K₂CO₃, Et₃N) is used to deprotonate the thiol, forming the more nucleophilic thiolate.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile can accelerate the reaction rate.

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[6]

If the reaction is still slow, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial, but it should be done cautiously with careful monitoring.[8]

Q4: How long should I run my reaction? I'm worried about product decomposition.

A4: The optimal reaction time is a balance between achieving complete consumption of the starting material and minimizing the formation of byproducts or decomposition of the desired product. There is no universal answer, as it depends on the specific nucleophile, solvent, and temperature.

The best practice is to monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using an appropriate analytical technique like TLC, GC, or LC-MS.[9][10] The reaction should be quenched once the starting material is no longer observed or when the concentration of the desired product begins to decrease, indicating decomposition.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution | Rationale |

| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the temperature in 10 °C increments, monitoring for product formation. A typical range to explore is 25-80 °C.[7] | Increasing temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction time is too short. | Continue monitoring the reaction for a longer period. Some reactions may require several hours to reach completion.[6] | Insufficient time will lead to incomplete conversion of the starting material. | |

| Poor nucleophile. | Consider using a stronger, less sterically hindered nucleophile.[11] | A more potent nucleophile will react more readily with the electrophilic carbon. | |

| Formation of Multiple Products | Reaction is under thermodynamic control, favoring an undesired isomer. | Lower the reaction temperature to favor the kinetically controlled product.[2][4] | Lower temperatures can make the formation of the thermodynamic product's transition state less accessible. |

| Reaction is under kinetic control, favoring an undesired isomer. | Increase the reaction temperature to allow for equilibrium to be established, favoring the more stable thermodynamic product.[3][5] | Higher temperatures can provide enough energy to overcome the activation barriers of both forward and reverse reactions. | |

| Significant Byproduct Formation (e.g., Elimination) | Reaction temperature is too high. | Decrease the reaction temperature. | Higher temperatures often favor elimination reactions over substitution.[7] |

| Nucleophile is too basic/sterically hindered. | Use a less basic or less bulky nucleophile. | Strong, bulky bases are more likely to act as a base and abstract a proton, leading to elimination.[7] | |

| Product Decomposition | Reaction time is too long. | Quench the reaction as soon as the starting material is consumed, as determined by TLC or LC-MS.[10] | Prolonged exposure to reaction conditions can lead to degradation of the desired product. |

| Reaction temperature is too high. | Lower the reaction temperature, even if it requires a longer reaction time. | Thermal instability of the product can be mitigated by using milder temperature conditions. |

Experimental Protocols

General Protocol for Nucleophilic Substitution

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add ethyl 4-bromobut-2-ynoate (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile, DMF).

-

Nucleophile Addition: Add the nucleophile (1.0-1.2 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe. If a base is required, it should be added at this stage.

-

Reaction Monitoring: Stir the reaction at the desired temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals.[9][10]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).[10] Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Visualizing the Optimization Process

Logical Workflow for Temperature and Time Optimization

Caption: A decision-making workflow for optimizing reaction temperature and time.

References

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Advanced Purification & Isolation of Crude Ethyl 4-Bromobut-2-ynoate

Welcome to the Technical Support Center for the isolation and purification of ethyl 4-bromobut-2-ynoate . This highly reactive, bifunctional electrophile (combining a propargylic bromide and a Michael acceptor) is a critical building block in complex organic synthesis. However, its inherent reactivity makes it notoriously difficult to purify without significant yield loss.

This guide is designed for process chemists and researchers. It bypasses basic theory to directly address the specific chemical causality behind common purification failures, providing field-proven, self-validating protocols for isolating this compound with high purity and yield.

Part 1: Troubleshooting Guides & FAQs

When synthesizing ethyl 4-bromobut-2-ynoate—typically via the Appel reaction from ethyl 4-hydroxybut-2-ynoate using carbon tetrabromide ( CBr4 ) and triphenylphosphine ( PPh3 )—researchers frequently encounter severe purification bottlenecks.

Q1: Why does my product turn black and polymerize during vacuum distillation?

Causality: Propargylic bromides are inherently unstable at elevated temperatures. The combination of a terminal/internal alkyne, a highly electrophilic allylic/propargylic bromide, and a conjugated ester creates a system highly susceptible to thermal degradation, radical polymerization, and [3,3]-sigmatropic rearrangements [2]. Even under high vacuum, the localized heating required for distillation often exceeds the thermal threshold of the compound. Solution: Do not distill this compound. Isolation must be performed strictly via low-temperature precipitation and flash column chromatography (FCC).

Q2: How do I efficiently remove the triphenylphosphine oxide (TPPO) byproduct?

Causality: The Appel reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) [1]. The driving force of the reaction is the formation of the strong P=O bond, which results in solid TPPO [3]. TPPO is highly crystalline and streaks aggressively on silica gel, often co-eluting with moderately polar esters like ethyl 4-bromobut-2-ynoate. Solution: Exploit the differential solubility of TPPO. While soluble in dichloromethane (DCM) and ethyl acetate, TPPO has near-zero solubility in cold, non-polar solvents like hexanes or diethyl ether. A solvent-swap followed by cryogenic precipitation will remove >90% of the TPPO before chromatography.

Q3: Why am I seeing ester hydrolysis and SN2′ byproducts after the aqueous workup?

Causality: The propargylic bromide is exceptionally sensitive to nucleophilic attack by hydroxide ions or water. If the aqueous workup is too basic or left at room temperature for too long, the ester will hydrolyze, or the bromide will undergo nucleophilic substitution. Solution: Utilize a strictly buffered, cold aqueous workup. Use ice-cold saturated sodium bicarbonate ( NaHCO3 ) and limit phase-contact time to less than 5 minutes per wash.

Part 2: Logical Relationships & Experimental Workflows

To visualize the purification strategy, the following diagrams map both the experimental workflow and the logical relationship between the compound's degradation pathways and our mitigation strategies.

Fig 1: Step-by-step experimental workflow for isolating ethyl 4-bromobut-2-ynoate.

Fig 2: Logical relationship between degradation pathways and required mitigation strategies.

Part 3: Quantitative Data & Separation Metrics

Understanding the physical properties of the crude mixture components is essential for executing the purification protocols.

| Component | Role in Mixture | Rf Value (9:1 Hexanes:EtOAc) | Solubility in Cold Hexanes (-20 °C) | Hazard / Reactivity Profile |

| Ethyl 4-bromobut-2-ynoate | Target Product | 0.45 - 0.50 | High | Lachrymator, Alkylating agent, Thermally sensitive |

| Triphenylphosphine Oxide (TPPO) | Major Byproduct | 0.05 (Streaks) | Near-Zero (< 1 mg/mL) | Benign, highly crystalline |

| Bromoform ( CHBr3 ) | Minor Byproduct | 0.85 | High | Toxic, Volatile |

| Unreacted CBr4 | Reagent | 0.90 | Moderate | Toxic, Sublimes |

| Ethyl 4-hydroxybut-2-ynoate | Starting Material | 0.15 - 0.20 | Low | Benign |

Part 4: Detailed Experimental Protocols

The following protocols form a self-validating system. If the validation checkpoints fail, do not proceed to the next step.

Protocol A: Optimized Workup & TPPO Precipitation

Objective: Quench the reaction safely and remove >90% of the TPPO mass prior to chromatography.

-

Reaction Quench: Upon completion of the Appel reaction (monitored by TLC), cool the reaction flask to 0 °C using an ice-water bath.

-

Cold Aqueous Wash: Add ice-cold saturated aqueous NaHCO3 (1 mL per mmol of substrate) dropwise. Stir vigorously for exactly 5 minutes.

-

Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer twice with cold dichloromethane (DCM). Combine the organic layers and wash once with ice-cold brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 . Filter and concentrate under reduced pressure (rotary evaporator bath temperature must not exceed 25 °C ).

-

Validation Checkpoint 1: The residue should be a thick, pale-yellow to amber syrup containing suspended white crystals (TPPO). If it is black, thermal degradation has occurred.

-

-

Solvent Swap (Precipitation): Suspend the crude syrup in cold hexanes (or a 9:1 hexanes/diethyl ether mixture) using 5 mL of solvent per gram of crude mass. Triturate vigorously until a free-flowing white precipitate forms.

-

Cryo-Aging: Place the suspension in a -20 °C freezer for 2 hours to maximize TPPO crystallization.

-

Filtration: Filter the cold suspension through a tightly packed pad of Celite (2-3 cm) in a sintered glass funnel. Wash the pad with a small volume of cold hexanes.

-

Validation Checkpoint 2: Spot the filtrate on a TLC plate. The heavy baseline spot (TPPO) should be virtually eliminated, leaving the target product spot at Rf ~0.48.

-

Protocol B: Low-Temperature Flash Column Chromatography

Objective: Isolate the target compound from bromoform, unreacted CBr4 , and trace TPPO.

-

Column Preparation: Pack a silica gel column using 100% hexanes. Use approximately 30 grams of silica per gram of crude filtrate.

-

Loading: Concentrate the filtrate from Protocol A (keeping bath temp < 25 °C) and load it neat onto the column. If too viscous, dilute with the absolute minimum amount of DCM (e.g., 0.5 mL).

-

Elution Gradient:

-

Begin elution with 100% hexanes (2 column volumes) to flush out unreacted CBr4 and bromoform.

-

Step the gradient to 95:5 Hexanes:EtOAc (2 column volumes).

-

Step to 90:10 Hexanes:EtOAc to elute the target ethyl 4-bromobut-2-ynoate.

-

-

Fraction Collection & TLC: Collect small fractions. The product is UV active and stains strongly with potassium permanganate ( KMnO4 ), appearing as a bright yellow/white spot against a purple background.

-

Concentration: Pool the product-containing fractions. Evaporate the solvent under reduced pressure, strictly maintaining the water bath at or below 20 °C. To remove residual solvent, apply high vacuum for no more than 15 minutes.

-

Validation Checkpoint 3: The final product should be a clear, colorless to very pale-yellow liquid. Store immediately under Argon in a -20 °C freezer, protected from light.

-

References

-

Wikipedia Contributors. "Appel reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

K. K. Wang et al. "Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes with Appel-Type Reaction Conditions." Synlett. Available at:[Link]

-

ChemEurope. "Appel reaction." ChemEurope Encyclopedia. Available at:[Link]

Minimizing unwanted side reactions in ethyl 4-bromobut-2-ynoate alkylations

Welcome to the Advanced Technical Support Center for Ethyl 4-bromobut-2-ynoate (E4BB) . E4BB is a highly versatile but unusually reactive ambident electrophile. Because it features a propargylic bromide conjugated to an ester, it is highly susceptible to competing reaction pathways.

This guide is designed for researchers and drug development professionals. It bypasses basic textbook theory to provide field-proven, logic-driven troubleshooting strategies to maximize regioselectivity and chemoselectivity in your alkylation workflows.

Mechanistic Overview: The Ambident Nature of E4BB

Before troubleshooting, it is critical to understand the causality behind E4BB's side reactions. The molecule presents three distinct electrophilic sites to an incoming nucleophile:

-

C4 (Propargylic carbon): Direct displacement (Sₙ2) yields the desired propargylic ester.

-

C2 ( α -carbon): Attack here triggers an Sₙ2' rearrangement, yielding an allenic ester.

-

C3 ( β -carbon): Attack here results in a conjugate Michael addition.

Figure 1: Competing reaction pathways of ethyl 4-bromobut-2-ynoate with nucleophiles.

Frequently Asked Questions & Troubleshooting

Q1: Why is my alkylation yielding an allenic ester instead of the desired propargylic alkyne?

Causality: You are observing an Sₙ2' rearrangement. When a nucleophile attacks the C2 position (alpha to the ester), the triple bond shifts, displacing the bromide at C4 and forming a 2,3-alkadienoate (allene). This pathway is heavily favored by steric hindrance (bulky nucleophiles cannot easily access the C4 position) and by the presence of specific transition metals. For instance, palladium-catalyzed cross-couplings or indium-mediated reactions with E4BB almost exclusively yield allenic esters 12. Resolution: To force the Sₙ2 pathway, strictly avoid Cu(I) or In(0) additives unless an allene is your target. Use polar aprotic solvents (MeCN or DMF) to increase the nucleophilicity of your reagent, and lower the reaction temperature to 0 °C to reduce the kinetic energy required for the Sₙ2' transition state.

Q2: I am observing significant amounts of a saturated brominated byproduct. How do I prevent Michael addition?

Causality: Because the alkyne is conjugated with the ethyl ester, the β -carbon (C3) is highly electron-deficient. Hard nucleophiles (like alkoxides or unhindered primary amines) will often attack C3 directly, resulting in a conjugate Michael addition rather than bromide displacement 3. Resolution: Employ an inverse-addition protocol (detailed in Section 4). By adding the nucleophile slowly to an excess of E4BB, you ensure the nucleophile is immediately consumed via Sₙ2, preventing a high concentration of nucleophile from engaging in secondary Michael attacks on the product or starting material.

Q3: My reaction mixture turns black and yields an insoluble polymeric mass. What is happening?

Causality: You are likely using a base that is too strong (e.g., NaH, KOtBu, or excess Et₃N). The propargylic protons on E4BB and its products are highly acidic. Strong bases deprotonate these positions, leading to rapid alkyne-allene-diene isomerization and subsequent uncontrolled radical or anionic polymerization. Resolution: Switch to a mild, heterogeneous carbonate base (e.g., K₂CO₃ or Cs₂CO₃). These bases have low solubility in organic solvents, meaning they generate the active nucleophile slowly, maintaining a safe, low steady-state concentration that prevents alkyne degradation.

Quantitative Data: Condition Effects on Regioselectivity

The table below summarizes how specific variables dictate the dominant reaction pathway. Use this data to rationally select your reagents.

| Nucleophile Type | Base / Additive | Solvent | Temp (°C) | Dominant Pathway | Typical Yield (%) |

| Secondary Amine | K₂CO₃ (1.5 eq) | MeCN | 0 to 25 | Sₙ2 (Propargylic) | 82 - 90% |

| Phenol (ArOH) | Cs₂CO₃ (1.2 eq) | DMF | 25 | Sₙ2 (Propargylic) | 75 - 85% |

| Grignard (RMgBr) | CuI (10 mol%) | THF | -78 | Sₙ2' (Allenic) | > 90% |

| Alkoxide (RO⁻) | NaOR (1.1 eq) | ROH | 25 | Michael Addition | > 85% |

| Primary Amine | Et₃N (2.0 eq) | CH₂Cl₂ | 25 | Over-alkylation | Variable |

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocol includes built-in validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Protocol: Optimized Inverse-Addition Sₙ2 Alkylation

Objective: Alkylate a secondary amine with E4BB while actively suppressing Sₙ2', Michael addition, and polymerization.

Step 1: System Preparation Flame-dry a 50 mL round-bottom flask under argon. Add E4BB (1.05 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous MeCN (0.2 M relative to amine). Cool the suspension to 0 °C using an ice bath. Causality: K₂CO₃ is heterogeneous in MeCN, preventing rapid spikes in basicity that degrade the alkyne. Validation Checkpoint 1: The suspension must remain colorless or pale yellow. If the solution turns dark brown immediately, your K₂CO₃ is wet; discard and restart.

Step 2: Inverse Addition Dissolve the secondary amine (1.0 eq) in anhydrous MeCN (0.5 M). Using a syringe pump, add the amine solution dropwise to the E4BB suspension over 60 minutes at 0 °C. Causality: Inverse addition ensures E4BB is always in stoichiometric excess relative to the free amine, kinetically favoring the Sₙ2 displacement over conjugate addition.

Step 3: In-Process Analytical Validation Stir for 30 minutes post-addition. Pull a 10 µL aliquot, quench in 1 mL of 1:1 H₂O/EtOAc, and spot the organic layer on a silica TLC plate (eluent: 3:1 Hexanes/EtOAc). Validation Checkpoint 2:

-

TLC: You must observe the disappearance of the amine spot and the appearance of a new UV-active spot (the product).

-

LC-MS: Confirm the presence of the [M+H]+ peak for the desired mass. The absence of an [M+18]+ peak validates that no base-catalyzed ester hydrolysis has occurred.

Step 4: Quench and Isolation Filter the cold, heterogeneous mixture directly through a pad of Celite to remove the K₂CO₃ salts. Wash the pad with cold EtOAc. Causality: Removing the base before adding water prevents aqueous base-catalyzed ester hydrolysis during the phase separation. Concentrate the filtrate under reduced pressure at <30 °C to prevent thermal degradation of the alkyne.

Diagnostic Troubleshooting Workflow

Use the following logical decision tree to rapidly identify and correct side reactions based on your crude analytical data.

Figure 2: Diagnostic workflow for resolving common E4BB alkylation side reactions.

References

-

Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions The Journal of Organic Chemistry URL:[Link]

-

Indium-Mediated Regio- and Chemoselective Synthesis of α-Hydroxyalkyl Allenic Esters and Gold-Catalyzed Cyclizations to Ethyl 2-Naphthoate Derivatives Organic Letters URL:[Link]

-

Phosphine-Catalyzed (4+1) Annulation: Rearrangement of Allenylic Carbamates to 3-Pyrrolines through Phosphonium Diene Intermediates PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Handling & Synthesis of Ethyl 4-bromobut-2-ynoate

Welcome to the Technical Support Center for the synthesis and handling of ethyl 4-bromobut-2-ynoate . As a highly reactive bifunctional building block, this compound presents significant challenges during synthesis, scale-up, and storage. This guide is designed for researchers and drug development professionals to troubleshoot moisture-induced degradation, understand the mechanistic causality behind protocol failures, and implement self-validating, moisture-free workflows.

Knowledge Base: Mechanistic Causality of Moisture Sensitivity

To successfully synthesize and store ethyl 4-bromobut-2-ynoate 1, you must first understand its inherent instability. The presence of the electron-withdrawing ethyl ester group (-COOEt) in direct conjugation with the alkyne significantly increases the electrophilicity of the propargylic carbon (C4).

When exposed to even trace amounts of moisture, water acts as a nucleophile, initiating two primary degradation pathways:

-

Direct Hydrolysis (SN2 Pathway): Water attacks the C4 position, displacing the bromide ion and reverting the compound to ethyl 4-hydroxybut-2-ynoate. Propargylic bromides have a hydrolysis half-life that accelerates rapidly in the presence of ambient humidity 2.

-

Conjugate Addition/Isomerization (SN2' Pathway): Water attacks the C2 or C3 position of the conjugated system, leading to an allenyl intermediate that rapidly isomerizes into degraded allenic alcohols or polymeric byproducts.

Mechanistic pathways of moisture-induced degradation of ethyl 4-bromobut-2-ynoate.

Troubleshooting Guide & FAQs

Q: Why does my yield drop significantly when scaling up the synthesis? A: Scale-up inherently increases the duration of reagent addition and aqueous workup. Extended exposure during large-scale phase separations allows atmospheric moisture to hydrolyze the highly electrophilic product. To mitigate this, scale-ups must employ strictly anhydrous Schlenk techniques and rapid, cold workups.

Q: How can I definitively detect moisture-induced degradation in my NMR spectra? A: In a pristine 1H NMR spectrum of ethyl 4-bromobut-2-ynoate, the propargylic protons appear as a sharp singlet around δ 3.9–4.1 ppm. If moisture degradation has occurred, you will observe the reappearance of the alcohol CH2 peak (shifted slightly downfield to ~4.3 ppm) and a broad -OH peak. Additionally, SN2' degradation manifests as complex multiplets in the δ 5.5–6.5 ppm region, indicative of allenic protons.

Q: Is it better to use PBr3 or the Appel reaction (CBr4/PPh3) for this specific synthesis? A: The Appel reaction is generally superior for this substrate. While PBr3 is a common brominating agent, it generates stoichiometric HBr as a byproduct. The highly electrophilic nature of ethyl 4-bromobut-2-ynoate makes it sensitive to strong acids, which can catalyze alkyne hydration or polymerization. The Appel reaction operates under milder, near-neutral conditions 3, preserving the integrity of the conjugated alkyne.

Standard Operating Procedure (SOP): Moisture-Free Appel Synthesis

The following protocol utilizes the Appel reaction to convert ethyl 4-hydroxybut-2-ynoate to the corresponding bromide. Every step is designed as a self-validating system to ensure absolute moisture exclusion.

Step 1: Substrate & Solvent Preparation

-

Action: Dissolve ethyl 4-hydroxybut-2-ynoate in strictly anhydrous dichloromethane (DCM) (water content <10 ppm). Dry the solution over activated 4Å molecular sieves for 2 hours prior to the reaction.

-

Causality: Commercial DCM often contains up to 200 ppm water. Water will prematurely hydrolyze the oxyphosphonium intermediate of the Appel reaction, drastically reducing the yield 3.

Step 2: Reagent Addition

-

Action: Transfer the dried substrate solution to a flame-dried, argon-purged Schlenk flask. Add 1.2 equivalents of sublimed carbon tetrabromide (CBr4). Cool the mixture to 0 °C, then add 1.2 equivalents of freshly recrystallized triphenylphosphine (PPh3) in small portions over 30 minutes.

-

Causality: The formation of the active brominating species is highly exothermic. Localized heating promotes the isomerization of the propargylic bromide into allenic byproducts 2.

Step 3: Rapid Quench & Self-Validation

-